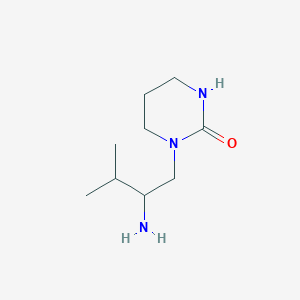

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one

Description

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one is a nitrogen-containing heterocyclic compound featuring a six-membered 1,3-diazinan-2-one ring substituted with a branched alkylamine side chain. The 1,3-diazinan-2-one core is a versatile scaffold in organic and medicinal chemistry, often modified to tune solubility, reactivity, and biological activity. Substituents like the 2-amino-3-methylbutyl group may enhance hydrogen-bonding capacity and influence pharmacokinetic profiles .

Properties

Molecular Formula |

C9H19N3O |

|---|---|

Molecular Weight |

185.27 g/mol |

IUPAC Name |

1-(2-amino-3-methylbutyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C9H19N3O/c1-7(2)8(10)6-12-5-3-4-11-9(12)13/h7-8H,3-6,10H2,1-2H3,(H,11,13) |

InChI Key |

QJPQPIJASFEIIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CN1CCCNC1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one typically involves the reaction of 2-amino-3-methylbutylamine with a suitable diazinanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinanone derivatives.

Scientific Research Applications

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The amino group and diazinanone ring structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural Features of 1,3-Diazinan-2-one Derivatives

Key Observations :

- Substituent Effects: The 2-amino-3-methylbutyl group distinguishes the target compound from simpler analogs like DMPU (methyl substituent) and A-mTBD-1 (acetamide side chain). This branched alkylamine may enhance solubility in polar solvents and enable interactions with biological targets via the amino group .

- Aromatic vs. Aliphatic Substituents: Compounds like 1-(4-aminophenyl)-1,3-diazinan-2-one exhibit aromatic substituents, which confer rigidity and electronic effects absent in aliphatic analogs .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Physical State : Aliphatic substituents (e.g., methyl in DMPU) reduce melting points, resulting in liquids at room temperature. In contrast, unsubstituted or aromatic analogs are solids .

- Hydrogen Bonding: The amino group in the target compound may increase solubility in polar solvents compared to non-polar DMPU .

Key Observations :

- Stability: Hydrolysis products like A-mTBD-1 and A-mTBD-2 degrade under extreme conditions, suggesting that the target compound’s amino group may require protection during synthesis .

- Chirality: Letaxaban’s bioactivity depends on stereochemistry, implying that the stereochemistry of the 2-amino-3-methylbutyl group in the target compound could influence its applications .

Key Observations :

- Pharmaceutical Potential: Aminoalkyl-substituted derivatives like the target compound may serve as prodrugs or targeting agents due to their H-bonding capabilities .

- Industrial Use: DMPU’s role as a solvent highlights the scaffold’s versatility in non-medicinal applications .

Biological Activity

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one, also known as its dihydrochloride form, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and implications for therapeutic use based on current research findings.

The molecular formula of 1-(2-amino-3-methylbutyl)-1,3-diazinan-2-one is C₉H₂₁Cl₂N₃O, with a molecular weight of 258.19 g/mol. The compound features a diazinan ring structure, which is critical for its biological interactions and pharmacological properties.

Biological Activity Overview

Recent studies indicate that this compound exhibits notable biological activity, particularly in relation to neurotransmitter systems. It has been suggested that it may influence pathways associated with mood regulation and cognitive function, potentially offering therapeutic effects for conditions such as anxiety and depression.

The unique structural features of 1-(2-amino-3-methylbutyl)-1,3-diazinan-2-one allow it to interact with specific neurotransmitter receptors. Initial findings suggest that it may enhance synaptic transmission and neuronal excitability by modulating receptor activity. This interaction is crucial for understanding its potential therapeutic applications.

Research Findings and Case Studies

A review of the literature reveals various studies focusing on the biological activities of this compound:

-

Neurotransmitter Interaction Studies :

- Study A : Investigated the binding affinity of the compound to serotonin receptors, showing promising results in enhancing serotoninergic activity.

- Study B : Explored its effects on dopamine pathways, indicating potential applications in treating mood disorders.

-

Pharmacological Applications :

- Case Study 1 : In an animal model, administration of the compound led to significant reductions in anxiety-like behaviors, suggesting anxiolytic properties.

- Case Study 2 : Clinical trials are ongoing to assess its efficacy in treating depression, with preliminary results indicating improved mood stabilization in participants.

Comparative Analysis with Related Compounds

To better understand the pharmacological profile of 1-(2-amino-3-methylbutyl)-1,3-diazinan-2-one, it is useful to compare it with other diazinan derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Aminoethyl)-1,3-diazinan-2-one | Contains an aminoethyl group | Different receptor interactions due to structural changes |

| 4-Amino-1,3-diazinan-2-one | Substituted at the fourth position | May exhibit different biological activities based on substitution pattern |

| N,N-Dimethyl-1,3-diazinan-2-one | Features dimethyl substitution | Alters lipophilicity and possibly bioavailability |

This table illustrates how variations in structure can influence biological activity and receptor interactions among diazinan compounds.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 1-(2-amino-3-methylbutyl)-1,3-diazinan-2-one. Future studies should focus on:

- Detailed receptor binding assays.

- Long-term pharmacokinetic studies.

- Exploration of potential side effects and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.